Cas no 256956-42-0 (3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole)

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole is a versatile organic compound with notable stability and reactivity. Its unique structure, featuring a bromomethyl group and a methyl group in the 5-position, offers excellent solubility in various organic solvents. This compound is particularly valuable for its ability to participate in diverse chemical reactions, making it a valuable tool in organic synthesis. Its robustness and reactivity profile make it suitable for a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole structure
256956-42-0 structure
Product name:3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole
CAS No:256956-42-0
MF:C10H9BrN2O
Molecular Weight:253.0953
MDL:MFCD00020808
CID:246949
PubChem ID:7164590

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole 化学的及び物理的性質

名前と識別子

    • 3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
    • 1,2,4-Oxadiazole,3-[4-(bromomethyl)phenyl]-5-methyl-
    • 3-[4-(BROMOMETHYL)PHENYL]-5-METHYL-1,2,4-OXADIAZOLE
    • 3-(4-bromomethylphenyl)-5-methyl[1,2,4]oxadiazole
    • 1,2,4-Oxadiazole, 3-[4-(bromomethyl)phenyl]-5-methyl-
    • AMBZ0321
    • BMXSEDLZMUPKSH-UHFFFAOYSA-N
    • SBB101220
    • FCH1325504
    • RP06179
    • AM85682
    • EN002406
    • AB0023770
    • 1-CYCLOPROPYL-6,7-DIFLUORO-8-DIFLUOROMETHOXY-4-OXO-3-QUINOLINECARBOXYLICACID
    • DTXSID80428187
    • 256956-42-0
    • FT-0691903
    • 3-(4-(Bromomethyl)phenyl)-5-methyl-1 pound not2 pound not4-oxadiazole
    • SCHEMBL704133
    • AKOS015900086
    • A877499
    • 3-[4-(bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole, AldrichCPR
    • BCP32329
    • W-206972
    • MFCD00020808
    • AS-30706
    • DB-010310
    • 3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole
    • MDL: MFCD00020808
    • インチ: 1S/C10H9BrN2O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6H2,1H3
    • InChIKey: BMXSEDLZMUPKSH-UHFFFAOYSA-N
    • SMILES: BrC([H])([H])C1C([H])=C([H])C(C2=NOC(C([H])([H])[H])=N2)=C([H])C=1[H]

計算された属性

  • 精确分子量: 251.99000
  • 同位素质量: 251.98983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 183
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 38.9
  • XLogP3: 2.9

じっけんとくせい

  • Color/Form: No data avaiable
  • 密度みつど: 1.491±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 103 °C
  • Boiling Point: No data available
  • フラッシュポイント: No data available
  • Refractive Index: 1.584
  • Solubility: 極微溶性(0.71 g/l)(25ºC)、
  • PSA: 38.92000
  • LogP: 2.93990
  • じょうきあつ: No data available

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole Security Information

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole 税関データ

  • 税関コード:2934999090
  • 税関データ:

    中国税関番号:

    2934999090

    概要:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB03625-0.25g
3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole
256956-42-0 97%
0.25g
¥489 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB03625-1g
3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole
256956-42-0 97%
1g
¥1215 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB03625-5g
3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole
256956-42-0 97%
5g
¥3653 2023-09-15
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB03625-10g
3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole
256956-42-0 97%
10g
¥6573 2023-09-15
eNovation Chemicals LLC
D554168-1g
3-(4-(BroMoMethyl)phenyl)-5-Methyl-1,2,4-oxadiazole
256956-42-0 97%
1g
$416 2024-05-24
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD83392-10g
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
256956-42-0 95+%
10g
¥6708 2021-08-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B845610-250mg
3-(4-(Bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
256956-42-0 95%
250mg
534.60 2021-05-17
Chemenu
CM192326-5g
3-(4-(bromomethyl)phenyl)-5-methyl-1,2,4-oxadiazole
256956-42-0 95%+
5g
$413 2024-07-28
TRC
B697468-500mg
3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
256956-42-0
500mg
$ 293.00 2023-04-18
TRC
B697468-250mg
3-[4-(Bromomethyl)phenyl]-5-methyl-1,2,4-oxadiazole
256956-42-0
250mg
$ 184.00 2023-04-18

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole 関連文献

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazoleに関する追加情報

Professional Introduction to 3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole (CAS No. 256956-42-0)

3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole (CAS No. 256956-42-0) is a highly versatile heterocyclic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the oxadiazole family, which is well-known for its broad spectrum of biological activities and potential applications in drug development. The presence of both bromomethyl and methyl substituents on the phenyl ring enhances its reactivity, making it a valuable intermediate in synthetic chemistry.

The structure of 3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole consists of a benzene ring substituted with a bromomethyl group at the 3 and 4 positions and a methyl group at the 5 position, linked to a central 1,2,4-oxadiazole ring. This unique arrangement imparts distinct chemical properties that make it particularly useful in organic synthesis and medicinal chemistry. The oxadiazole core is known for its stability and ability to engage in various chemical reactions, including nucleophilic substitution, cycloaddition, and coupling reactions.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from oxadiazole derivatives. The compound 3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole has been extensively studied for its potential applications in the treatment of various diseases. Its structural features allow for modifications that can enhance its pharmacological properties, making it a promising candidate for drug discovery.

One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The bromomethyl group provides a reactive site for further functionalization, enabling chemists to introduce additional substituents or link the compound to other pharmacophores. This flexibility has led to its use in the development of novel inhibitors targeting enzymes involved in cancer metabolism. For instance, studies have shown that derivatives of this compound can inhibit key enzymes such as lactate dehydrogenase (LDH) and pyruvate kinase (PK), which are overexpressed in many cancer cells.

The pharmaceutical industry has been particularly interested in oxadiazole derivatives due to their ability to modulate biological pathways associated with inflammation and oxidative stress. Research indicates that compounds like 3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole can exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, their antioxidant effects have been explored as potential treatments for neurodegenerative diseases where oxidative damage plays a significant role.

In terms of synthetic methodologies, 3-4-(Bromomethyl)phenyl-5-methyl-1,2,4-oxadiazole serves as an excellent precursor for constructing more intricate molecular architectures. The bromomethyl functionality allows for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck couplings, which are widely used in pharmaceutical synthesis to create carbon-carbon bonds between aryl or vinyl groups. These reactions are particularly valuable for introducing aromatic or alkenyl moieties into the molecule without disrupting the oxadiazole core.

The methyl group at the 5 position also contributes to the compound's reactivity by influencing electronic distribution around the oxadiazole ring. This feature can be exploited to fine-tune the pharmacokinetic properties of derivatives by altering solubility and metabolic stability. For example, modifications at this position have been shown to enhance oral bioavailability and prolong half-life in vivo.

The growing body of research on oxadiazole derivatives underscores their significance in modern drug discovery. Innovations in synthetic chemistry have enabled access to increasingly complex derivatives with tailored biological activities. As a result, compounds like 3-4-(< strong>Bromomethyl strong>)< strong>phenyl strong>-5-methyl -1 ,2 ,4 -< strong>Oxadiazole strong>(CAS No. 256956 -42 -0) continue to be explored for their potential therapeutic applications across multiple disease areas.

In conclusion, 3-4-(< strong>Bromomethyl strong>)< strong>phenyl strong>-5-methyl -1 ,2 ,4 -< strong>Oxadiazole strong>(CAS No. 256956 -42 -0) is a multifaceted compound with significant implications in pharmaceutical research and development. Its unique structural features make it an invaluable intermediate for synthesizing novel therapeutic agents targeting various diseases. As research progresses, further exploration of its potential will undoubtedly lead to innovative treatments that improve human health outcomes.

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